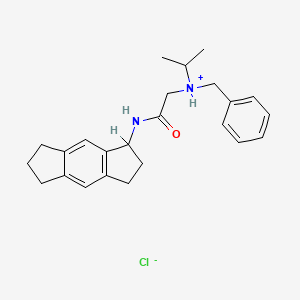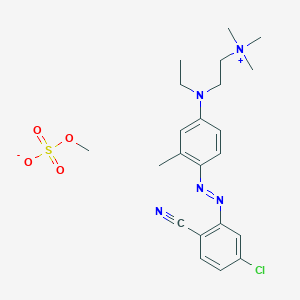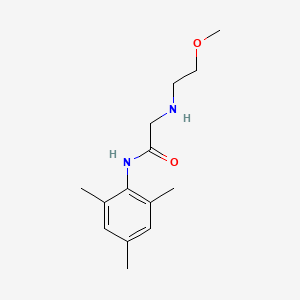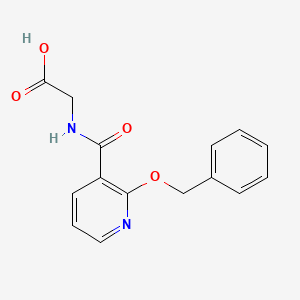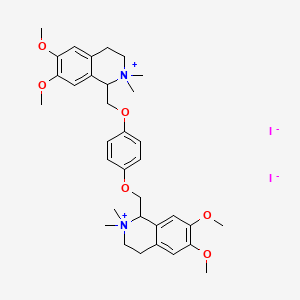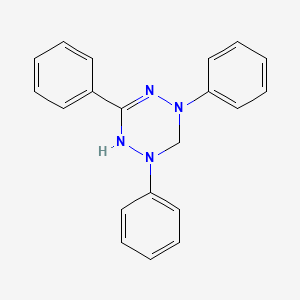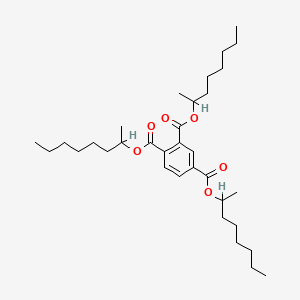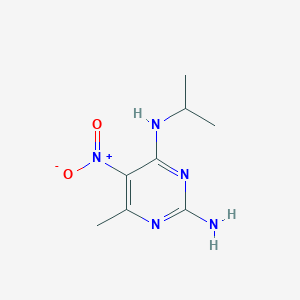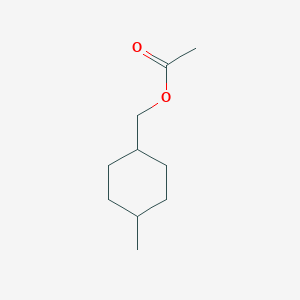
(4-methylcyclohexyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.
Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.
Reduction: (4-Methylcyclohexyl)methanol.
Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
作用機序
The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Cyclohexylmethyl acetate
- (4-Methylcyclohexyl)methanol
- Cyclohexyl acetate
Uniqueness
(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.
特性
CAS番号 |
53075-43-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(4-methylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3 |
InChIキー |
WGJWXWQIHHQIRQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


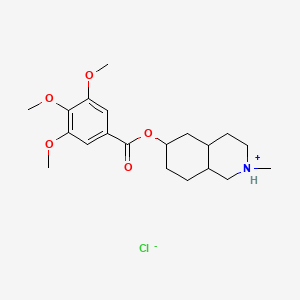
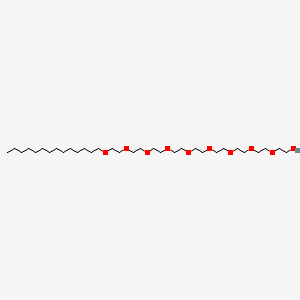
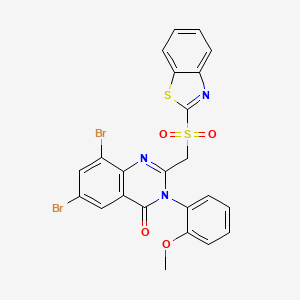
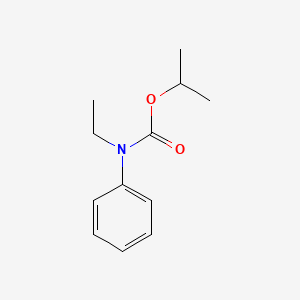
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
